![molecular formula C17H17N3O2 B2931380 (E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide CAS No. 1448140-91-7](/img/structure/B2931380.png)

(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

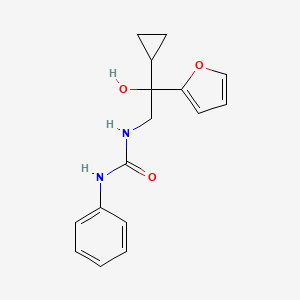

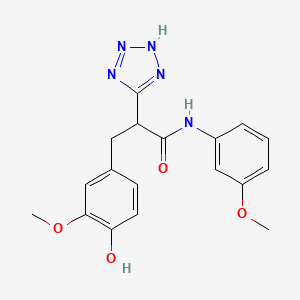

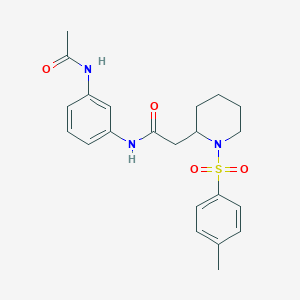

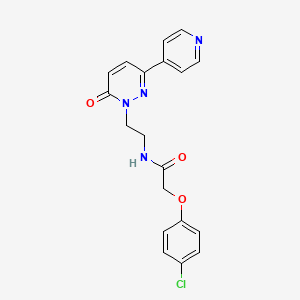

Description

(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

The compound you’re referring to, (E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide, belongs to a class of aromatic heterocycles known as imidazo[1,2-a]pyridines. These compounds have shown great potential in various research areas. Below are some potential applications based on the properties and uses of similar compounds within this class:

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have been reported to be useful in optoelectronic devices due to their luminescent properties .

Sensors

These compounds can serve as sensors because of their unique chemical structure and optical behaviors .

Anti-Cancer Drugs

The structural characteristics of imidazo[1,2-a]pyridines make them promising candidates for anti-cancer drugs .

Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridine derivatives can be used as emitters for confocal microscopy and imaging applications .

Organic Synthesis

They are valuable scaffolds in organic synthesis and can be directly functionalized to construct various derivatives .

Pharmaceutical Chemistry

Due to their biological properties, these compounds have applications in pharmaceutical chemistry .

Mechanism of Action

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

The direct functionalization of imidazo[1,2-a]pyridines, a key structural component of this compound, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Imidazo[1,2-a]pyridines and their derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field .

Result of Action

Imidazo[1,2-a]pyridines and their derivatives have shown promising innovations in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Action Environment

The compound is described as a white to light yellow crystalline solid that is soluble in common organic solvents such as ethanol and dimethylformamide . It is stable in air, but may decompose under high temperatures . These properties suggest that environmental factors such as temperature and solvent choice could influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-2-19(17(21)9-8-15-6-5-11-22-15)13-14-12-18-16-7-3-4-10-20(14)16/h3-12H,2,13H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLVGQPUWUSRCX-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CN=C2N1C=CC=C2)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2931310.png)

![9H-Fluoren-9-ylmethyl N-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride](/img/structure/B2931311.png)

![3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2931313.png)

![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2931314.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2931315.png)

![1-(3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2931319.png)